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Abstract
Luvixasertib (formerly CFI-402257) is a potent, selective, and orally bioavailable inhibitor of

the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1 or Mps1). TTK is a

critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular mechanism that

ensures the fidelity of chromosome segregation during mitosis. In numerous cancer types, TTK

is overexpressed, contributing to aneuploidy and promoting tumor cell survival and

proliferation. Luvixasertib's targeted inhibition of TTK disrupts this checkpoint, leading to

catastrophic mitotic errors, aneuploidy, and subsequent apoptotic cell death in malignant cells.

This document provides an in-depth technical overview of the discovery, mechanism of action,

preclinical data, and clinical development of Luvixasertib for researchers, scientists, and drug

development professionals.

Discovery and Selectivity
Luvixasertib was developed by the Campbell Family Institute for Breast Cancer Research at

the University Health Network as a first-in-class, orally active inhibitor of TTK.[1] It belongs to

the pyrazolo-pyrimidine class of small molecules.[2]

Kinase Selectivity
A key attribute of Luvixasertib is its high selectivity for TTK kinase. In vitro kinase assays

demonstrated a potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of

1.7 nM and a Ki of 0.1 nM.[3][4][5] When tested against a panel of 262 other human kinases at
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a concentration of 1 µM, Luvixasertib showed negligible activity, highlighting its remarkable

specificity and reducing the potential for off-target effects.[2][3][4]

Mechanism of Action: Targeting the Spindle
Assembly Checkpoint
TTK/Mps1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial signaling

pathway that prevents the premature separation of sister chromatids until all chromosomes are

correctly attached to the mitotic spindle.[6]

TTK Activation: TTK is activated during mitosis and localizes to the kinetochores, the protein

structures on chromatids where spindle fibers attach.

SAC Signaling: Unattached kinetochores activate TTK, which then phosphorylates

downstream targets to initiate a signaling cascade. This cascade leads to the formation of

the Mitotic Checkpoint Complex (MCC).

Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome

(APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin

B1, thereby blocking the onset of anaphase.

Luvixasertib's Role: Luvixasertib, as a potent TTK inhibitor, prevents the initial

phosphorylation events. This action effectively inactivates the SAC, even in the presence of

unattached chromosomes.[3][7]

Consequence: The inactivation of the SAC leads to a premature exit from mitosis, severe

chromosome missegregation, gross aneuploidy, and ultimately, apoptosis in cancer cells.[8]
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Caption: Mechanism of Action of Luvixasertib on the Spindle Assembly Checkpoint.

Preclinical Data
Luvixasertib has demonstrated robust anti-cancer activity in a range of preclinical models.

In Vitro Activity
Luvixasertib is a potent inhibitor of cell growth across a broad panel of human cancer-derived

cell lines, with a median IC50 value of 15 nM.[2] In HCT116 colon cancer cells, treatment with

Luvixasertib (50-100 nM) induced a dose-dependent increase in cells with aneuploid DNA

content.[3][4] This was accompanied by a progressive accumulation of apoptotic cells,

detectable as early as 16 hours post-treatment.[3][4] In triple-negative breast cancer (TNBC)

cell lines (MDA-MB-231, MDA-MB-468), 150 nM of Luvixasertib significantly accelerated

mitosis and increased the frequency of mitotic errors like lagging chromosomes and anaphase

bridges.[7]
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Parameter Cell Line Concentration Effect

IC50 (Kinase Assay) - 1.7 nM
TTK/Mps1 Inhibition[3]

[4]

Cellular Mps1 EC50 - 6.5 nM

Mps1

Autophosphorylation

Inhibition[2]

Median Growth IC50 Broad Cancer Panel 15 nM
Inhibition of Cell

Growth[2]

Aneuploidy Induction HCT116 50-100 nM

Dose-dependent

increase in aneuploid

cells[3][4]

Apoptosis Induction HCT116 50-100 nM

Accumulation of

apoptotic cells from

16h[3][4]

Mitotic Acceleration TNBC Cell Lines 150 nM
2- to 3-fold reduction

in mitotic timing[7]

In Vivo Efficacy
Oral, once-daily administration of Luvixasertib demonstrated significant, dose-dependent

tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) and patient-derived

xenograft (PDX) models.
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Cancer Model Xenograft Type
Dosage (Oral,
Daily)

Tumor Growth
Inhibition (TGI)

TNBC MDA-MB-231 CDX 5 mg/kg 74%[2][8]

6 mg/kg 89%[2][8]

TNBC MDA-MB-468 CDX 5 mg/kg 75%[3][8]

6 mg/kg 94%[3][8]

Ovarian Cancer
Platinum-Resistant

PDX
6.5 mg/kg 61%[3][4]

7.5 mg/kg 97%[3][4]

Clinical Development
Luvixasertib has been evaluated in Phase I/II clinical trials for patients with advanced solid

tumors.

Phase I Study (NCT02792465)
This first-in-human, multi-center dose-escalation study was designed to determine the safety,

tolerability, pharmacokinetics (PK), and maximum tolerated dose (MTD) of Luvixasertib in

patients with advanced solid tumors.[1][9]

Key Findings:

The MTD was established at 168 mg administered orally once daily.[10]

The primary dose-limiting toxicity was manageable and reversible neutropenia.[10]

In a heavily pre-treated population (n=47), 5 patients (10.6%) achieved a confirmed partial

response (PR), and 25 patients (53.2%) exhibited disease control.[10][11]

Responses were observed in patients with ER+/HER2- breast cancer and hepatocellular

carcinoma.[11]

The median duration of response for breast cancer patients was 256 days.[10][11]
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Clinical Trial ID Phase Status Key Outcomes

NCT02792465 Phase I Active, not recruiting

MTD: 168 mg/day;

RP2D: 168 mg/day;

cPR Rate: 10.6%;

Disease Control Rate:

53.2%[10][11]

TWT-203

(NCT05251714)
Phase I/II Recruiting

Evaluating

Luvixasertib as

monotherapy and in

combination with

fulvestrant in

ER+/HER2- breast

cancer.[10][12]

CCTG IND.236

(NCT03568422)
Phase I/II Active, not recruiting

Evaluating

Luvixasertib in

combination with

paclitaxel in

advanced/metastatic

HER2-negative breast

cancer.[12]

Key Experimental Protocols
Cell Viability / Growth Inhibition Assay (SRB Assay)
This protocol assesses the effect of Luvixasertib on cell proliferation.

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of Luvixasertib (e.g., 20 pM to 10

µM) or DMSO as a vehicle control.[2] A baseline plate of untreated cells is fixed at the time of

treatment (T0).

Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator.[2]
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Cell Fixation: After incubation, gently aspirate the media and fix the cells with 10%

trichloroacetic acid (TCA).

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B

(SRB) solution in 1% acetic acid.

Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM

Tris base solution.

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control,

after correcting for the T0 reading. Determine the IC50 value using non-linear regression

analysis.[2]
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Caption: Workflow for a Sulforhodamine B (SRB) cell viability assay.
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Aneuploidy Analysis via Flow Cytometry
This protocol quantifies the induction of aneuploidy following Luvixasertib treatment.

Cell Culture: Culture cells (e.g., HCT116) and treat with various concentrations of

Luvixasertib (e.g., 0, 50, 100, 300 nM) or DMSO for 48-72 hours.[3][7]

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while

vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing Propidium Iodide (PI) and RNase A.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

Analysis: Gate the cell populations based on their DNA content (e.g., 2n, 4n, >4n). Quantify

the percentage of cells exhibiting aneuploid (>4n) DNA content in treated versus control

samples.[7]

In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Luvixasertib in an animal model.

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MDA-MB-

231 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g.,

NOD/SCID).

Tumor Growth: Monitor animals until tumors reach a palpable, established size (e.g., 100-

150 mm³).

Randomization: Randomize mice into treatment and control groups.

Drug Administration: Administer Luvixasertib orally via gavage once daily at specified doses

(e.g., 5 or 6 mg/kg).[3][4] The control group receives the vehicle solution.
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Monitoring: Measure tumor volume (using calipers) and body weight three times per week.[2]

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the

control group reach a predetermined maximum size.

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group

compared to the vehicle control group at the end of the study.

Conclusion
Luvixasertib (CFI-402257) is a highly potent and selective TTK/Mps1 inhibitor with a well-

defined mechanism of action centered on the disruption of the Spindle Assembly Checkpoint.

Its ability to induce mitotic catastrophe and apoptosis in cancer cells has been robustly

demonstrated in both in vitro and in vivo preclinical models. Early-phase clinical trials have

established a manageable safety profile and shown promising signs of anti-tumor activity in

heavily pre-treated patients with advanced solid tumors, particularly breast cancer. Ongoing

clinical studies will further delineate its efficacy as a monotherapy and in combination with other

anti-cancer agents, positioning Luvixasertib as a promising novel therapeutic for cancers

characterized by aneuploidy and mitotic checkpoint dependency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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